N1-(3-chloro-4-methylphenyl)-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide
Description
N1-(3-chloro-4-methylphenyl)-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is an oxalamide derivative featuring a 3-chloro-4-methylphenyl group at the N1 position and a complex ethyl substituent at N2. The ethyl group is substituted with a 4-methoxyphenyl ring and a 4-methylpiperazinyl moiety.
Properties
IUPAC Name |
N'-(3-chloro-4-methylphenyl)-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29ClN4O3/c1-16-4-7-18(14-20(16)24)26-23(30)22(29)25-15-21(28-12-10-27(2)11-13-28)17-5-8-19(31-3)9-6-17/h4-9,14,21H,10-13,15H2,1-3H3,(H,25,29)(H,26,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVWFESRPYJMWEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)OC)N3CCN(CC3)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(3-chloro-4-methylphenyl)-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide, a complex organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. Understanding its biological activity is crucial for exploring its therapeutic applications, particularly in the fields of oncology and pharmacology.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Key Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 411.93 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in DMSO and DMF |
| Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. This compound has been investigated for its potential as an enzyme inhibitor and receptor modulator, which could lead to significant therapeutic effects.
Anticancer Properties
Research indicates that this compound exhibits anticancer activity by inhibiting cell proliferation in various cancer cell lines. A study demonstrated that it effectively reduced the viability of human breast cancer cells (MCF-7) and lung cancer cells (A549), with IC50 values indicating potent cytotoxic effects. The mechanism involves induction of apoptosis and disruption of cell cycle progression.
Anti-inflammatory Effects
In addition to its anticancer properties, the compound has shown anti-inflammatory effects. In vitro studies revealed that it significantly decreased the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests potential applications in treating inflammatory diseases.
Neuroprotective Activity
Emerging studies suggest that this compound may possess neuroprotective properties . It has been observed to protect neuronal cells from oxidative stress-induced damage, potentially making it a candidate for neurodegenerative disease therapies.
Study 1: Antitumor Activity Assessment
A recent study evaluated the antitumor efficacy of this compound in vivo using xenograft models. The results showed a significant reduction in tumor size compared to control groups, with minimal toxicity observed in normal tissues, indicating a favorable therapeutic index.
Study 2: Inflammation Model
In a murine model of inflammation, administration of the compound resulted in reduced swelling and pain responses, supporting its potential as an anti-inflammatory agent. Histological analysis confirmed decreased infiltration of inflammatory cells in treated tissues.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with three analogs from the evidence, focusing on substituent variations, molecular properties, and inferred biological implications.
Compound A: N1-(3-chloro-4-methylphenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide (CAS 898432-26-3)
- Molecular Formula : C22H26ClFN4O2
- Molecular Weight : 432.9 g/mol
- Key Substituents :
- N1: 3-chloro-4-methylphenyl
- N2: Ethyl group with 4-fluorophenyl and 4-methylpiperazinyl
- Structural Differences : The 4-methoxyphenyl group in the target compound is replaced with a 4-fluorophenyl in Compound A.
Compound B: N1-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(1-phenylethyl)oxalamide (CAS 903255-42-5)
- Molecular Formula : C24H32N4O3
- Molecular Weight : 424.5 g/mol
- Key Substituents :
- N1: Ethyl group with 4-methoxyphenyl and 4-methylpiperazinyl
- N2: 1-Phenylethyl
- Structural Differences : The N2 substituent in the target compound (3-chloro-4-methylphenyl) is replaced with a phenylethyl group in Compound B.
- Implications :
Compound C: N1-(3-chloro-4-methylphenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide (CAS 953136-15-7)
- Molecular Formula : C16H22ClN3O2
- Molecular Weight : 323.82 g/mol
- Key Substituents :
- N1: 3-chloro-4-methylphenyl
- N2: (1-Methylpiperidin-4-yl)methyl
- Structural Differences : The ethyl-piperazinyl-methoxyphenyl moiety in the target compound is replaced with a piperidine-methyl group.
- Implications: Piperidine (one nitrogen) vs.
Table 1: Structural and Molecular Comparison
*Estimated based on structural analogs.
Key Findings and Implications
Substituent Effects on Electronic Properties: Methoxy (electron-donating) vs.
Steric and Hydrophobic Considerations :
- Bulky groups (e.g., phenylethyl in Compound B) may enhance hydrophobic interactions but reduce accessibility to constrained binding sites .
Piperazine vs. Piperidine :
- Piperazine’s additional nitrogen enhances hydrogen-bonding and solubility compared to piperidine, which may improve pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
